molecular formula C8H9BF2O3 B1499780 3-Difluoromethoxy-4-methyl-benzeneboronic acid CAS No. 958451-74-6

3-Difluoromethoxy-4-methyl-benzeneboronic acid

Cat. No. B1499780
CAS RN: 958451-74-6
M. Wt: 201.97 g/mol
InChI Key: WVVOHJNTNLIDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Difluoromethoxy-4-methyl-benzeneboronic acid is a chemical compound with the molecular formula C8H9BF2O3 . It has a molecular weight of 201.96 .


Molecular Structure Analysis

The molecular structure of 3-Difluoromethoxy-4-methyl-benzeneboronic acid consists of a benzene ring substituted with a difluoromethoxy group, a methyl group, and a boronic acid group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Proteomics Research

In the field of proteomics, this compound is utilized for its ability to interact with various proteins. Its boronic acid moiety can form reversible covalent complexes with 1,2- or 1,3-diols, which are common in saccharides and glycoproteins . This property is particularly useful in the identification and quantification of glycoproteins, which are essential for understanding cellular processes and disease states.

Medicinal Chemistry

In medicinal chemistry, 3-Difluoromethoxy-4-methyl-benzeneboronic acid is a valuable intermediate for the synthesis of more complex molecules. It can be used to create new pharmaceuticals that target specific biological pathways. The difluoromethoxy group can potentially increase the metabolic stability of the compounds, making them more resistant to biodegradation .

Agriculture

The compound’s boronic acid group is known for its fungicidal properties. It can be incorporated into agricultural chemicals to protect crops from fungal infections. This application is crucial for increasing crop yield and ensuring food security .

Material Science

In material science, 3-Difluoromethoxy-4-methyl-benzeneboronic acid can be used to modify surface properties of materials. It can be part of the synthesis of smart materials that respond to environmental stimuli, such as changes in pH, temperature, or the presence of diols .

Environmental Science

This compound may be used in environmental science for the detection of polyols, which are indicators of various environmental processes and conditions. The boronic acid moiety can be part of sensors that detect these substances in environmental samples .

Biochemistry

In biochemistry, the compound is used in the study of enzyme interactions and mechanisms. The boronic acid group can act as an inhibitor or a probe to study the function of enzymes that interact with diols, such as those involved in carbohydrate metabolism .

Pharmacology

Pharmacologically, 3-Difluoromethoxy-4-methyl-benzeneboronic acid can be a precursor in the synthesis of drug candidates. Its structural elements can contribute to the pharmacokinetic properties of new drugs, affecting their distribution, absorption, and elimination in the body .

Analytical Chemistry

In analytical chemistry, the compound’s ability to form complexes with diols can be exploited in chromatography for the separation of sugars and other polyols. This application is vital for the analysis of complex biological samples and the quality control of food products .

Safety and Hazards

The specific safety and hazard information for 3-Difluoromethoxy-4-methyl-benzeneboronic acid is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

[3-(difluoromethoxy)-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-5-2-3-6(9(12)13)4-7(5)14-8(10)11/h2-4,8,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVOHJNTNLIDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OC(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669678
Record name [3-(Difluoromethoxy)-4-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

958451-74-6
Record name B-[3-(Difluoromethoxy)-4-methylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958451-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Difluoromethoxy)-4-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Difluoromethoxy-4-methyl-benzeneboronic acid
Reactant of Route 2
Reactant of Route 2
3-Difluoromethoxy-4-methyl-benzeneboronic acid
Reactant of Route 3
Reactant of Route 3
3-Difluoromethoxy-4-methyl-benzeneboronic acid
Reactant of Route 4
Reactant of Route 4
3-Difluoromethoxy-4-methyl-benzeneboronic acid
Reactant of Route 5
Reactant of Route 5
3-Difluoromethoxy-4-methyl-benzeneboronic acid
Reactant of Route 6
Reactant of Route 6
3-Difluoromethoxy-4-methyl-benzeneboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.